1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C18H20O2S2. It is a derivative of 1,3-dithiane, a heterocyclic compound containing two sulfur atoms. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiane derivatives are typically synthesized through the reaction of 1,3-propanedithiol with aldehydes or ketones. For 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-, the synthesis involves the reaction of 1,3-propanedithiol with 3-methoxy-4-(phenylmethoxy)benzaldehyde under acidic conditions to form the dithiane ring .
Industrial Production Methods: Industrial production methods for 1,3-dithiane derivatives often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to form the corresponding thiol or hydrocarbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through the Corey-Seebach reaction.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- involves the formation of carbon-carbon bonds through nucleophilic addition reactions. The dithiane ring acts as a nucleophile, attacking electrophilic carbon atoms in aldehydes or ketones to form new carbon-carbon bonds. This process is facilitated by the presence of the sulfur atoms, which stabilize the negative charge on the carbon atom adjacent to the sulfur .
Comparison with Similar Compounds
1,3-Dithiane: The parent compound, used as a carbonyl protecting group and in umpolung reactions.
2-Phenyl-1,3-dithiane: A derivative used in the preparation of benzaldehyde derivatives.
1,4-Dithiane: A similar compound with different reactivity and applications.
Uniqueness: 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- is unique due to the presence of the methoxy and phenylmethoxy groups, which provide additional functionalization and reactivity. These groups can participate in further chemical reactions, making this compound a versatile building block in organic synthesis .
Properties
CAS No. |
50766-69-3 |
---|---|
Molecular Formula |
C18H20O2S2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H20O2S2/c1-19-17-12-15(18-21-10-5-11-22-18)8-9-16(17)20-13-14-6-3-2-4-7-14/h2-4,6-9,12,18H,5,10-11,13H2,1H3 |
InChI Key |
RFHQMIDUVXKSTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2SCCCS2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.